Fmoc-l-dap-otbu hcl
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Overview
Description
“Fmoc-l-dap-otbu hcl” is also known as Nα-Fmoc-L-2,3-diaminopropionic acid tert-butyl ester hydrochloride . It has the molecular formula C22H26N2O4 .
Synthesis Analysis
The synthesis of “this compound” involves solid-phase peptide synthesis (SPPS) methods . A key building block in this process is a Glu [Oβ (Thr)] ester-linked dipeptide equipped with a set of orthogonal protecting groups compatible with Fmoc chemistry SPPS .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the molecular formula C22H26N2O4 . The exact mass is 418.1659350 g/mol and the monoisotopic mass is also 418.1659350 g/mol .
Chemical Reactions Analysis
“this compound” is involved in various chemical reactions. For instance, it plays a vital role in attaching fluorescent tags while growing the peptide chain in an uninterrupted manner . It is also used in the synthesis of ligand-targeted fluorescent tagged bioconjugates .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 432.9 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . It also has 9 rotatable bonds .
Scientific Research Applications
Peptide Synthesis and Modification
Fmoc-l-dap-otbu hcl is primarily used in the synthesis of peptides. Its role is crucial in introducing specific amino acid sequences into peptides, which can be essential for studying protein-protein interactions, enzyme-substrate relationships, and the development of therapeutic agents. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a temporary protection for the amino group, facilitating the sequential addition of amino acids in peptide synthesis. This method is widely utilized for its efficiency and versatility in creating complex peptides with high purity (Ishibashi, Miyata, & Kitamura, 2010; Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Development of Non-Natural Amino Acids
Research has explored the synthesis of 3-substituted chiral 1,2,4-oxadiazole-containing Fmoc-β3- and -α-amino acids from Fmoc-protected aspartic acid, highlighting the chemical versatility of this compound in generating non-natural amino acids. These non-natural amino acids can be used in combinatorial synthesis, expanding the toolkit for drug discovery and the study of bioactive molecules (Hamze, Hernandez, Fulcrand, & Martinez, 2003).
Controlled Aggregation and Nanoarchitecture Design
This compound has been reported to facilitate the controlled aggregation of modified single amino acids, leading to the formation of unique self-assembled structures. This application is particularly intriguing for the field of nanotechnology, where the precise control over the assembly of molecules can lead to the creation of novel materials with specific functions. Such structures have potential applications in material chemistry, bioscience, and biomedical fields, offering a facile route to design nanoarchitectures (Gour, Koshti, Naskar, Kshtriya, & Narode, 2021).
Enhancement of Glycan Chain Extension
This compound has been used in glycobiology to enhance the solubility of protected amino acid glycan derivatives, facilitating enzymatic glycosylation without the need for organic cosolvents. This approach has improved yields in the synthesis of sialylated core structures, which are important in understanding cell-surface interactions and developing therapeutics targeting specific glycan structures on cells (Dudziak, Bézay, Schwientek, Clausen, Kunz, & Liese, 2000).
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation .
Relevant Papers
Relevant papers on “Fmoc-l-dap-otbu hcl” include studies on solid-phase peptide synthesis , the use of Fmoc-protected amino esters , and the synthesis of peptides and proteins with site-specific glutamate .
Mechanism of Action
Target of Action
Fmoc-L-Dap-OtBu HCl is primarily used in the field of peptide synthesis . Its primary target is the amine group of amino acids, where it acts as a protecting group .
Mode of Action
The compound, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid t-butyl ester hydrochloride, interacts with its targets through a process known as Fmoc/tBu solid-phase synthesis . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .
Biochemical Pathways
The this compound is involved in the biochemical pathway of peptide synthesis. It plays a crucial role in the Fmoc/tBu solid-phase synthesis, a preferred method for synthesizing peptides in both research and industrial settings .
Result of Action
The result of this compound’s action is the successful synthesis of peptides. The Fmoc group is rapidly removed by base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . This allows for the subsequent addition of other amino acids to the growing peptide chain.
Action Environment
The efficacy and stability of this compound are influenced by the conditions of the reaction environment. For instance, the Fmoc group removal is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) . The reaction environment, including factors such as temperature, pH, and solvent, can significantly impact the efficiency of the peptide synthesis process.
Biochemical Analysis
Biochemical Properties
Fmoc-l-dap-otbu hcl plays a significant role in biochemical reactions. It is a part of the fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis . The Fmoc group is rapidly removed by base, with piperidine usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Cellular Effects
The cellular effects of this compound are largely dependent on its role in the formation of hydrogels. Hydrogels formed from this compound have been shown to support cell adhesion, survival, and duplication
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amine group during synthesis, and its removal allows for further reactions to occur . This process involves binding interactions with biomolecules and can influence enzyme activation or inhibition and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound exhibits high thermal stability, even at low minimum hydrogelation concentration
Properties
IUPAC Name |
tert-butyl (2S)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4.ClH/c1-22(2,3)28-20(25)19(12-23)24-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18;/h4-11,18-19H,12-13,23H2,1-3H3,(H,24,26);1H/t19-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBBNGRFPZAWXOM-FYZYNONXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CN)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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